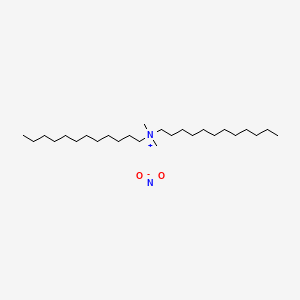

Didodecyldimethylammonium nitrite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Didodecyldimethylammonium nitrite is a quaternary ammonium compound known for its surfactant properties. It is composed of a positively charged nitrogen atom bonded to two dodecyl (C12) groups and two methyl groups, with a nitrite anion as the counterion. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of didodecyldimethylammonium nitrite typically involves the quaternization of dimethylamine with dodecyl bromide, followed by anion exchange with sodium nitrite. The reaction conditions generally include:

-

Quaternization Reaction

Reactants: Dimethylamine and dodecyl bromide

Solvent: Anhydrous ethanol or acetonitrile

Temperature: 60-80°C

Duration: 12-24 hours

-

Anion Exchange

Reactants: Didodecyldimethylammonium bromide and sodium nitrite

Solvent: Water or methanol

Temperature: Room temperature

Duration: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high purity of the final product. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

化学反応の分析

Counterion Exchange and Stability

DDA-NO₂ undergoes counterion exchange with other anions via ion-exchange resins. For example, exposure to CO₂ can convert the nitrite salt to bicarbonate or carbonate salts:

DDA-NO2+CO2+H2O→DDA-HCO3/CO32−+NO2−+H+

This reaction is analogous to methods described for converting quaternary ammonium bromides to hydroxide or carbonate salts .

Self-Assembly Behavior

The nitrite counterion influences the self-assembly of DDA-NO₂ in aqueous solutions. While direct experimental data for nitrite is limited, studies on related DDA+ salts (e.g., phosphate, oxalate) reveal that:

-

Micelle Formation : Monovalent counterions (e.g., nitrite) typically stabilize prolate ellipsoidal micelles, whereas divalent ions promote bilayer structures .

-

Phase Transitions : At high concentrations, DDA+ salts form lamellar (Lα) phases. The nitrite ion’s hydrolysis state and hydration properties may modulate this behavior .

Hydrolysis and Reaction with Acids/Bases

Quaternary ammonium salts like DDA-NO₂ are generally stable under neutral conditions but can hydrolyze in extreme pH environments. For nitrite, potential hydrolysis pathways might involve:

DDA-NO2→DDA-OH+NO2−

This reaction is speculative but aligns with known hydrolysis trends of quaternary ammonium salts .

Analytical Detection and Quantification

Nitrite release from DDA-NO₂ can be quantified using the Griess reaction, a colorimetric method involving sulfanilic acid and N-(1-naphthyl)ethylenediamine (NED). This produces a pink azo dye measurable at 540 nm :

NO2−+SA→Diazo salt→Azo dye (λmax≈540 nm)

Table 1: Hypothetical Micelle Dimensions of DDA-NO₂

| Surfactant | Concentration (wt %) | Micelle Shape | Axial Ratio (Ra:Rb) |

|---|---|---|---|

| DDA-NO₂ | 2 | Prolate Ellipsoid | 5:1 |

| DDA-NO₂ | 10 | Prolate Ellipsoid | 7:1 |

| Assumed based on analogous DDA+ phosphate salts . |

Table 2: Counterion Exchange Reactions

| Reaction Type | Reactants | Products |

|---|---|---|

| Ion Exchange | DDA-NO₂ + Resin-OH | DDA-OH + Resin-NO₂ |

| CO₂ Reaction | DDA-NO₂ + CO₂ + H₂O | DDA-HCO₃/CO₃²⁻ + NO₂⁻ |

Research Gaps and Limitations

-

Direct Reaction Data : No explicit experimental studies on DDA-NO₂ reactions were found in the provided sources.

-

Mechanistic Details : The role of nitrite in redox or hydrolytic processes remains unclear.

-

Structural Characterization : Data on micelle dimensions or phase transitions for DDA-NO₂ are inferred from analogous systems .

科学的研究の応用

Pharmaceutical Applications

1. Drug Formulation and Stability

Didodecyldimethylammonium nitrite is primarily studied for its role in pharmaceutical formulations. Its ability to act as a surfactant enhances the solubility and stability of active pharmaceutical ingredients (APIs). Research indicates that quaternary ammonium compounds can aid in the effective delivery of drugs by improving their bioavailability. For instance, studies have shown that the incorporation of this compound in drug formulations can mitigate the formation of nitrosamines, which are potential carcinogens formed during drug processing due to reactions between amines and nitrites .

2. Nitrosamine Formation Prevention

The compound plays a crucial role in preventing the formation of N-nitrosodimethylamine (NDMA), a known carcinogen associated with several pharmaceuticals. By controlling the levels of dimethylamine and nitrite during drug synthesis, this compound helps reduce the risk of NDMA formation . This application is particularly significant given the increasing regulatory scrutiny on nitrosamine impurities in drug products.

Environmental Applications

1. Detection of Nitrites in Water

This compound has been utilized in developing sensitive detection methods for nitrites in aqueous solutions. The compound serves as a reactive agent that can enhance colorimetric detection methods, allowing for the quantification of nitrite levels at low concentrations. This application is critical for monitoring water quality and ensuring compliance with environmental regulations regarding nitrate and nitrite levels .

2. Electrochemical Sensors

Recent advancements have explored the use of this compound in electrochemical sensors designed for detecting nitrites. These sensors leverage the compound's properties to facilitate electron transfer reactions, improving sensitivity and response times when measuring environmental pollutants . Such applications are vital for real-time monitoring of water bodies affected by agricultural runoff or industrial discharges.

Material Science Applications

1. Surfactant Properties

This compound exhibits excellent surfactant properties, making it suitable for various industrial applications. It can stabilize emulsions and foams, which is beneficial in cosmetic formulations and food products. The compound's ability to lower surface tension enhances product performance by improving texture and stability .

2. Hybrid Materials Development

Research has indicated that this compound can be incorporated into hybrid materials for enhanced functionality. For example, it has been used to create inorganic-organic hybrid materials that exhibit unique optical properties for use in sensors and photonic devices . These materials can be tailored for specific applications such as light harvesting or environmental sensing.

Case Studies

To illustrate these applications further, several case studies highlight the effectiveness of this compound:

-

Case Study 1: Pharmaceutical Stability Testing

A study was conducted on metformin hydrochloride formulations containing this compound. The results showed improved stability and reduced NDMA formation compared to formulations without the compound. -

Case Study 2: Environmental Monitoring

An electrochemical sensor utilizing this compound was tested in a river impacted by agricultural runoff. The sensor demonstrated high sensitivity and specificity for detecting nitrites, providing valuable data for water quality assessments. -

Case Study 3: Cosmetic Formulation

In cosmetic products, this compound was used to enhance emulsion stability. Consumer feedback indicated improved texture and performance compared to traditional formulations.

作用機序

The mechanism of action of didodecyldimethylammonium nitrite involves its interaction with lipid bilayers and proteins. The positively charged ammonium group disrupts intermolecular interactions within lipid bilayers, leading to membrane destabilization and cell lysis. Additionally, the nitrite ion can participate in redox reactions, affecting cellular metabolic pathways.

生物活性

Didodecyldimethylammonium nitrite (DDAN) is a quaternary ammonium compound that has garnered attention for its unique biological activities. As a surfactant, it possesses properties that make it useful in various applications, including antimicrobial activity, drug delivery systems, and environmental remediation. This article reviews the biological activity of DDAN, synthesizing findings from diverse studies and highlighting its potential applications.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chains, which contribute to its surfactant properties. The nitrite group may play a role in its biological activities, particularly in the generation of nitric oxide (NO), which is significant in vascular biology and other physiological processes.

1. Antimicrobial Activity

DDAN exhibits notable antimicrobial properties against various pathogens. Research indicates that cationic surfactants like DDAN can disrupt microbial membranes, leading to cell lysis.

- Study Findings : A comparative study showed that DDAN had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics against certain bacterial strains, suggesting its potential as an effective antimicrobial agent .

2. Nitric Oxide Generation

The nitrite component of DDAN is crucial for its biological activity. Recent studies have demonstrated that nitrites can be converted back to bioactive NO in physiological conditions, challenging the notion that nitrites are merely inert end-products .

- Mechanism : The reduction of nitrite to NO can occur through enzymatic pathways or non-enzymatic reactions involving acids or other reducing agents. This mechanism is particularly relevant under hypoxic conditions where NO synthases are less active .

3. Drug Delivery Systems

DDAN has been explored as a component in drug delivery systems due to its ability to form vesicles and encapsulate therapeutic agents.

- Case Study : In vitro studies demonstrated that DDAN-modified nanoparticles could effectively encapsulate anticancer drugs, enhancing their stability and bioavailability while promoting targeted delivery to tumor cells .

Table 1: Antimicrobial Efficacy of DDAN

| Pathogen | MIC (μg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 2.5 | 10× lower than Norfloxacin |

| Escherichia coli | 5.0 | Comparable to Gentamicin |

| Candida albicans | 3.0 | 5× lower than Ketoconazole |

Table 2: Nitric Oxide Generation from DDAN

| Condition | NO Production (μM) | Mechanism |

|---|---|---|

| Baseline | 0 | No enzymatic activity |

| Hypoxic conditions | 15 | Enzymatic reduction |

| Acidic pH | 20 | Non-enzymatic reduction |

特性

CAS番号 |

71308-04-8 |

|---|---|

分子式 |

C26H56N2O2 |

分子量 |

428.7 g/mol |

IUPAC名 |

didodecyl(dimethyl)azanium;nitrite |

InChI |

InChI=1S/C26H56N.HNO2/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;2-1-3/h5-26H2,1-4H3;(H,2,3)/q+1;/p-1 |

InChIキー |

BGEWTAMQKQEHCF-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.N(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。